molecular formula C10H11N3O B1395365 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one CAS No. 1311313-85-5

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

Cat. No.: B1395365
CAS No.: 1311313-85-5
M. Wt: 189.21 g/mol
InChI Key: VECAHXXHWPTURX-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one is a heterocyclic compound featuring a pyridine ring fused with a diazepine ring

Scientific Research Applications

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one” is not available, it’s generally recommended to avoid contact with skin and eyes when handling chemical compounds .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This highlights an inclination to the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with ethylenediamine, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one is unique due to its diazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

5-pyridin-3-yl-1,2,3,6-tetrahydro-1,4-diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-6-9(12-4-5-13-10)8-2-1-3-11-7-8/h1-3,7H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECAHXXHWPTURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(CC(=O)N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 2
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 3
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 4
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 5
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 6
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

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